molecular formula C8H10N2O3 B13886159 2-(Dimethylamino)-5-nitrophenol CAS No. 14703-77-6

2-(Dimethylamino)-5-nitrophenol

Cat. No.: B13886159
CAS No.: 14703-77-6
M. Wt: 182.18 g/mol
InChI Key: KFCUGJIANSVBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-5-nitrophenol is an organic compound with a molecular formula of C8H10N2O3 It is characterized by the presence of a dimethylamino group and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-5-nitrophenol typically involves the nitration of 2-(Dimethylamino)phenol. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the phenol ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: 2-(Dimethylamino)-5-aminophenol

    Substitution: Esters or ethers of this compound

Scientific Research Applications

2-(Dimethylamino)-5-nitrophenol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-nitrophenol involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, participating in redox reactions. Its nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)phenol
  • 2-(Dimethylamino)-5-aminophenol
  • 2-(Dimethylamino)-4-nitrophenol

Uniqueness

2-(Dimethylamino)-5-nitrophenol is unique due to the presence of both a dimethylamino group and a nitro group on the phenol ring

Properties

CAS No.

14703-77-6

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-(dimethylamino)-5-nitrophenol

InChI

InChI=1S/C8H10N2O3/c1-9(2)7-4-3-6(10(12)13)5-8(7)11/h3-5,11H,1-2H3

InChI Key

KFCUGJIANSVBKA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.